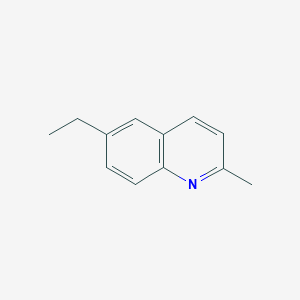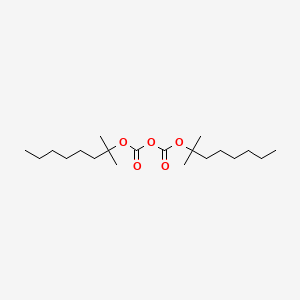
Bis(2-methyl-2-octyl) Dicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-methyl-2-octyl) Dicarbonate is an organic compound that belongs to the class of dicarbonates It is characterized by the presence of two carbonate groups attached to a central carbon atom, with each carbonate group further bonded to a 2-methyl-2-octyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyl-2-octyl) Dicarbonate typically involves the reaction of 2-methyl-2-octanol with phosgene or its derivatives under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2R-OH+COCl2→R-OCO-O-R+2HCl
where R represents the 2-methyl-2-octyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of phosgene substitutes, such as diphosgene or triphosgene, can also be employed to enhance safety and reduce the environmental impact of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-methyl-2-octyl) Dicarbonate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids to yield 2-methyl-2-octanol and carbon dioxide.
Transesterification: It can react with alcohols to form new carbonate esters and 2-methyl-2-octanol.
Decomposition: Under acidic or basic conditions, the compound can decompose to form carbon dioxide and 2-methyl-2-octanol.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acids (e.g., hydrochloric acid).
Transesterification: Alcohols (e.g., methanol, ethanol) in the presence of a catalyst (e.g., sodium methoxide).
Decomposition: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include 2-methyl-2-octanol and carbon dioxide. In the case of transesterification, new carbonate esters are also formed.
Wissenschaftliche Forschungsanwendungen
Bis(2-methyl-2-octyl) Dicarbonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic synthesis. The carbonate group can be easily removed under mild conditions, making it a useful protecting group.
Materials Science: The compound is used in the synthesis of polycarbonates and other polymeric materials. Its ability to form stable carbonate linkages makes it valuable in the production of high-performance materials.
Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active ingredients
Biological Studies: this compound is used in the study of enzyme-catalyzed reactions involving carbonate esters. It serves as a model compound for understanding the mechanisms of these reactions.
Wirkmechanismus
The mechanism of action of Bis(2-methyl-2-octyl) Dicarbonate involves the formation of carbonate esters through nucleophilic attack on the carbonyl carbon of the carbonate group. The molecular targets include hydroxyl groups in organic molecules, which react with the carbonate group to form stable carbonate esters. The pathways involved in these reactions typically include nucleophilic substitution and elimination mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl Dicarbonate: Commonly used as a protecting group for amines in organic synthesis.
Diethyl Carbonate: Used as a solvent and reagent in organic synthesis.
Dimethyl Carbonate: Employed as a methylating agent and solvent.
Uniqueness
Bis(2-methyl-2-octyl) Dicarbonate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the 2-methyl-2-octyl groups provides steric hindrance, making the compound more resistant to hydrolysis compared to other dicarbonates. This property makes it particularly useful in applications where stability under aqueous conditions is required.
Eigenschaften
Molekularformel |
C20H38O5 |
|---|---|
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
2-methyloctan-2-yl 2-methyloctan-2-yloxycarbonyl carbonate |
InChI |
InChI=1S/C20H38O5/c1-7-9-11-13-15-19(3,4)24-17(21)23-18(22)25-20(5,6)16-14-12-10-8-2/h7-16H2,1-6H3 |
InChI-Schlüssel |
GKROWPMNQWSMEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(C)OC(=O)OC(=O)OC(C)(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanemethanamine](/img/structure/B15337581.png)
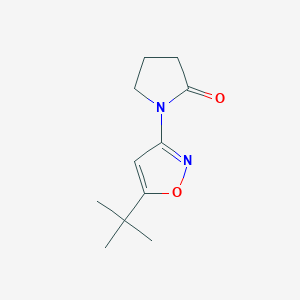
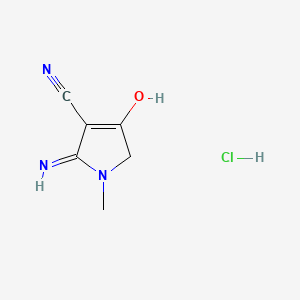
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)

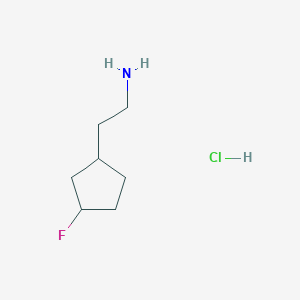
![Methyl 5-(hydroxymethyl)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15337623.png)
![2,2-difluoro-4,12-bis(4-hexoxyphenyl)-5,11-diiodo-8-(2,4,6-trifluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B15337627.png)
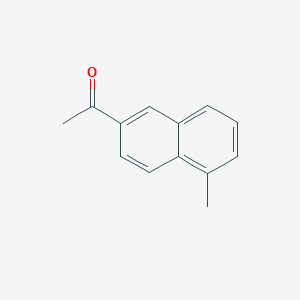
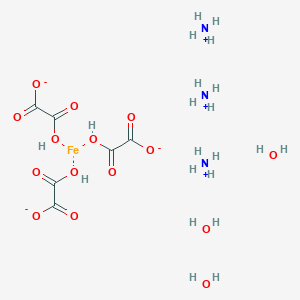
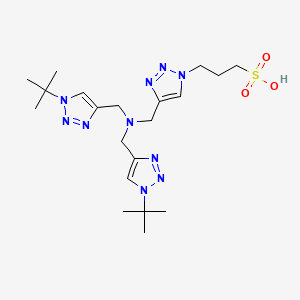
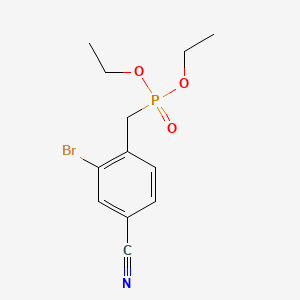
![8,10-Difluoro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B15337659.png)
